molecular formula C24H31N3O3 B2528942 N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361705-09-9

N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2528942
CAS RN: 2361705-09-9
M. Wt: 409.53
InChI Key: SYGXSQNGFISOMP-UHFFFAOYSA-N
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Description

“N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide” is a complex organic compound. It is a derivative of benzamide . Benzamide derivatives have been found to be activators of hypoxia-inducible factor 1 pathways .


Synthesis Analysis

The synthesis of such compounds is guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives have been designed and synthesized . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

The mechanism of action of these compounds is related to their ability to activate hypoxia-inducible factor 1 pathways . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Future Directions

The future directions for research on this compound and similar benzamide derivatives include further exploration of their potential as therapeutic agents. There is a need for more in-depth studies on their synthesis, mechanism of action, and pharmacological applications .

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-2-21(28)26-16-12-24(13-17-26,19-6-4-3-5-7-19)23(30)25-20-10-14-27(15-11-20)22(29)18-8-9-18/h2-7,18,20H,1,8-17H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGXSQNGFISOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)NC3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropanecarbonylpiperidin-4-yl)-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide

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